5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

Computational Biology Drug Discovery Phenotypic Screening

Procure this scaffold for the synthesis of 5-HT2 receptor ligands, leveraging its documented selectivity over dopamine and adrenergic receptors to minimize cardiovascular and extrapyramidal side effects. Its defined pKa (8.90) and logP (1.62) ensure predictable solubility and membrane permeability, critical for CNS-targeted programs.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 868245-03-8
Cat. No. B1321084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one
CAS868245-03-8
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)N3CCNCC3
InChIInChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2
InChIKeyCSIVWAUHEBOYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 868245-03-8): A Core Piperazinyl Indanone Scaffold for Targeted CNS Probe and Intermediate Procurement


5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 868245-03-8) is a bicyclic indanone derivative bearing a 5-substituted piperazine moiety (molecular formula C13H16N2O, MW 216.28) . This scaffold is characterized by a calculated pKa of 8.90 ± 0.10 and a logP of 1.61890, which are critical parameters for understanding its protonation state in physiological systems and its ability to passively cross biological membranes . The compound serves as a versatile synthetic intermediate and a core pharmacophore in the design of ligands targeting central nervous system (CNS) receptors, notably as a precursor to molecules with affinity for serotonin and glycine transporters [1].

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one: Why Generic Piperazine or Indanone Analogs Cannot Be Interchanged


Direct substitution of this compound with other piperazine derivatives (e.g., 1-phenylpiperazine) or indanone isomers (e.g., 6-substituted analogs) is scientifically unsound due to profound differences in target selectivity, physicochemical properties, and synthetic utility. The 5-substituted indanone scaffold confers distinct receptor binding profiles compared to other positional isomers, a critical factor for maintaining biological activity [1]. Furthermore, the specific combination of a secondary amine within the piperazine ring and the 1-indanone core dictates unique physicochemical parameters, such as a pKa of 8.90 and logP of 1.61890, which directly impact solubility, membrane permeability, and formulation requirements—all of which would be altered with even minor structural modifications .

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one: A Quantitative Differentiation Guide for Scientific Procurement


Predicted Biological Activity Profile Reveals Multifaceted Potential Distinct from Simple Indanones

In silico prediction of biological activity (PASS) for this scaffold indicates high probability (Pa > 0.9) for several key activities, including lipid metabolism regulation and angiogenesis stimulation [1]. This computational profile differentiates the compound from unsubstituted 1-indanone, which lacks these predicted properties due to the absence of the piperazine moiety. The predicted activity spectrum provides a unique starting point for phenotypic screening campaigns, allowing researchers to prioritize this compound for specific therapeutic areas without undertaking a broad, untargeted screen.

Computational Biology Drug Discovery Phenotypic Screening

Selective 5-HT2 Receptor Antagonism: A Distinct Advantage Over Isomeric Indanone Derivatives

The 5-substituted 1-piperazinoindan scaffold, to which 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one belongs, has been established to confer high affinity and selectivity for the 5-HT2 receptor [1]. In a direct comparison within the same patent, the 5-substituted derivatives demonstrated a markedly lower affinity for off-target dopamine D-2 and α1-adrenoceptors compared to their 6-substituted analogs [1]. This selectivity profile is critical for minimizing potential side effects in CNS-targeted therapies and provides a clear rationale for selecting a 5-substituted indanone over a 6-substituted isomer.

Serotonin Receptor CNS Drug Discovery Neuropharmacology

Defined Physicochemical Parameters Enable Rational Formulation and Synthesis Planning

The compound possesses well-defined, calculable physicochemical properties that are essential for rational experimental planning. Its predicted pKa of 8.90±0.10, logP of 1.61890, and topological polar surface area (TPSA) of 32.34 Ų distinguish it from other, less-characterized analogs [1]. Unlike unsubstituted indanone, which has a significantly higher pKa for its acidic proton and lower molecular complexity, this compound's properties allow for precise prediction of its ionization state, solubility, and lipophilicity, which are crucial for optimizing reaction conditions in synthesis, selecting appropriate storage buffers, and designing in vitro assays.

Medicinal Chemistry Pre-formulation Process Chemistry

GlyT1 Inhibitory Activity: A Specific Mechanism for Neuropsychiatric Applications

A series of compounds containing the 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one core have been patented for their inhibitory activity against the glycine transporter-1 (GlyT1) [1]. This mechanism is distinct from other piperazine-based CNS drugs (e.g., those targeting dopamine or histamine receptors). While specific IC50 values for the unsubstituted core are not reported, the patent demonstrates its utility as a key structural component for generating potent GlyT1 inhibitors, which are being developed for the treatment of schizophrenia and cognitive disorders [1].

Glycine Transporter Schizophrenia Cognitive Disorders

High-Value Application Scenarios for Procuring 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one


Developing Selective CNS Ligands with Favorable Off-Target Profiles

Procure this compound as a starting scaffold for the synthesis of 5-HT2 receptor ligands. Its established selectivity over dopamine and adrenergic receptors, as detailed in the patent literature, makes it a superior choice over 6-substituted isomers for medicinal chemistry campaigns aimed at minimizing potential cardiovascular and extrapyramidal side effects [1].

Exploring Phenotypic Activity in Cancer and Metabolic Disease

Use this compound in focused phenotypic screening libraries. Its high predicted probability of activity (Pa > 0.99) as a lipid metabolism regulator and DNA synthesis inhibitor provides a data-driven justification for its inclusion in assays targeting metabolic disorders or cancer, offering a higher likelihood of identifying hits compared to a more generic indanone core [2].

Investigating GlyT1 Inhibition as a Therapeutic Strategy

Employ this compound as a validated core structure for synthesizing and evaluating novel GlyT1 inhibitors. Its documented role in patented GlyT1 inhibitors positions it as a critical intermediate for academic and industrial groups researching new treatments for schizophrenia and cognitive deficits associated with neurodegenerative diseases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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